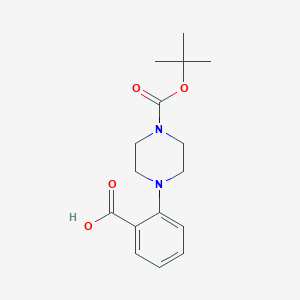

1-Boc-4-(2-carboxyphenyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)13-7-5-4-6-12(13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBZXKJSOFJQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373528 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444582-90-5 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, featuring a piperazine ring mono-protected with a tert-butyloxycarbonyl (Boc) group and substituted with a carboxyphenyl moiety, allows for selective functionalization at different points of the molecule. This technical guide provides a comprehensive overview of the known physical properties of this compound, general experimental protocols for their determination, and an illustrative example of a signaling pathway targeted by compounds derived from this important chemical scaffold.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following tables summarize its key physical and chemical identifiers based on available information.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White powder |

| CAS Number | 444582-90-5 |

| Purity | Typically ≥97% (as determined by HPLC) |

| Storage Conditions | Store at 0-8°C |

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently reported in publicly available literature. The compound is expected to be soluble in common organic solvents like dichloromethane and dimethylformamide[1].

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Principle: The temperature at which a solid transitions to a liquid is its melting point. This is observed by slowly heating a small, powdered sample in a capillary tube and recording the temperature range from the first sign of melting to the complete liquefaction of the material[2].

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range[3][4].

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.

Principle: The solubility of a substance is qualitatively or quantitatively determined by observing its dissolution in a range of solvents of varying polarities. For a compound like this compound, which possesses both polar (carboxylic acid, piperazine nitrogens) and non-polar (Boc group, phenyl ring) features, its solubility can be complex.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane, 5% aq. NaOH, 5% aq. HCl)

Procedure for Qualitative Determination:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A specific volume of a chosen solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble[5][6][7][8].

-

Acid-Base Solubility: Due to the carboxylic acid and piperazine nitrogen moieties, solubility in aqueous acid and base should be tested. Dissolution in 5% aq. NaOH would indicate the formation of a soluble carboxylate salt, while dissolution in 5% aq. HCl would suggest the formation of a soluble piperazinium salt.

Application in Neuropharmacology: A Representative Signaling Pathway

This compound serves as a key intermediate in the synthesis of arylpiperazine derivatives, a class of compounds frequently investigated for their activity in the central nervous system, particularly as antidepressants and anxiolytics[9]. A primary target for many of these compounds is the serotonin 1A (5-HT1A) receptor[10][11].

While a specific, marketed drug synthesized directly from this compound and its associated signaling pathway is not readily found in the literature, we can use a well-studied arylpiperazine, Flesinoxan , as a representative example to illustrate the mechanism of action for this class of compounds. Flesinoxan is a potent and selective 5-HT1A receptor agonist that has been studied for its antidepressant and anxiolytic properties[12][13][14].

The following diagram illustrates the general workflow for the synthesis of such bioactive molecules and the subsequent signaling pathway they modulate.

Caption: Synthetic workflow from this compound and the subsequent 5-HT1A signaling pathway.

Mechanism of Action via the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood and anxiety[10][15][16]. Arylpiperazine agonists, such as Flesinoxan, bind to and activate these receptors.

-

Receptor Binding and G-Protein Activation: The agonist binds to the 5-HT1A receptor, causing a conformational change that activates the associated inhibitory G-protein (Gi/o).

-

Downstream Signaling Cascades:

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP)[17].

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

-

Modulation of Gene Expression: PKA is responsible for phosphorylating various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). Reduced PKA activity leads to decreased phosphorylation of CREB, which can alter the expression of genes involved in neuroplasticity and neuronal survival.

-

Activation of GIRK Channels: The beta-gamma subunit of the activated Gi/o protein directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels.

-

-

Neuronal Hyperpolarization: The opening of GIRK channels allows potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential, resulting in an overall inhibitory effect on neuronal activity.

-

Therapeutic Effects: The combined effects of these signaling pathways in specific brain regions, such as the hippocampus, amygdala, and raphe nuclei, are believed to contribute to the anxiolytic and antidepressant effects of 5-HT1A receptor agonists[17][18].

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for neurological disorders. While detailed physical property data is not extensively documented, its structural features and the known pharmacology of its derivatives highlight its importance in drug discovery. The methodologies outlined in this guide provide a framework for the characterization of this and similar compounds. The illustrative signaling pathway of a representative final product underscores the critical role of this chemical scaffold in targeting key pathways involved in mental health. Further research into the specific properties of this compound and the synthesis of novel derivatives will continue to be a promising area for the development of new and improved treatments.

References

- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chemimpex.com [chemimpex.com]

- 10. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Serotonin 1A (5-HT1A) Receptor as a Pharmacological Target in Depression. — Department of Psychiatry [psych.ox.ac.uk]

- 12. Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flesinoxan treatment reduces 5-HT1A receptor mRNA in the dentate gyrus independently of high plasma corticosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of the 5-HT1A agonist flesinoxan, in three paradigms for assessing antidepressant potential in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. What are 5-HT1A receptor modulators and how do they work? [synapse.patsnap.com]

- 17. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine (CAS 444582-90-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule widely employed as a key building block in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a piperazine core with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a 2-carboxyphenyl group, makes it an invaluable intermediate for the synthesis of a diverse range of complex molecules, including G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its applications in drug discovery, including its role in the development of targeted therapeutics.

Chemical and Physical Properties

This compound, also known as 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, is a white to off-white crystalline powder.[1] The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction conditions. The carboxylic acid moiety provides a reactive handle for further chemical modifications, such as amide bond formation or esterification, allowing for the construction of diverse chemical libraries for drug screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 444582-90-5 |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol [1] |

| Appearance | White to off-white powder[1] |

| Purity | ≥97% (HPLC)[1] |

| Storage Conditions | 0-8°C[1] |

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 1-Boc-piperazine and a suitable 2-halobenzoic acid derivative, most commonly 2-fluorobenzoic acid or 2-chlorobenzoic acid, in the presence of a base. The Boc-protected piperazine acts as the nucleophile, displacing the halide on the aromatic ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Boc-piperazine

-

2-Fluorobenzoic acid

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

Procedure:

-

To a solution of 1-Boc-piperazine (1.0 equivalent) in DMSO, add 2-fluorobenzoic acid (1.1 equivalents) and potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound as a white solid.

Characterization Data:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyls of the Boc and carboxylic acid groups, and the N-H and C-H bonds.

Applications in Drug Discovery

The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of approved drugs.[2] this compound serves as a crucial starting material for introducing this valuable pharmacophore into potential drug candidates.

Intermediate in the Synthesis of GPCR Ligands

G-protein coupled receptors are a large family of transmembrane receptors that are major targets for drug discovery. The arylpiperazine moiety is a common feature in many GPCR ligands. This compound can be utilized in the synthesis of novel GPCR antagonists. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides for screening against different GPCRs.

Caption: Synthetic workflow for GPCR ligand candidates.

Building Block for Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The piperazine core is a common scaffold in many approved kinase inhibitors. This compound can be used as a starting material to synthesize novel kinase inhibitors. The carboxylic acid can be functionalized to introduce moieties that interact with the ATP-binding site or allosteric sites of kinases.

For example, in the context of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway often hyperactivated in cancer, this compound could be a precursor for inhibitors.[4]

Caption: Workflow for developing EGFR kinase inhibitors.

Safety and Handling

Detailed safety information for this compound is not extensively published. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and synthesis of libraries of compounds for screening against various biological targets, particularly GPCRs and protein kinases. The synthetic protocols and applications outlined in this guide provide a foundation for researchers to utilize this versatile compound in their drug discovery and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile bifunctional molecule extensively utilized as a key building block in medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperazine core, a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, and a carboxyphenyl substituent on the other. This arrangement provides a stable yet readily modifiable scaffold for the synthesis of complex organic molecules. The Boc group offers robust protection under various conditions and can be selectively removed under mild acidic conditions, while the carboxylic acid functionality allows for the formation of diverse derivatives through reactions like amidation or esterification.[1] These features make it an invaluable intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][2]

Physicochemical Properties and Specifications

The quantitative and qualitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | 306.36 g/mol | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₄ | [1] |

| CAS Number | 444582-90-5 | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Synonyms | 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | [1] |

| PubChem ID | 2756776 | [1] |

| MDL Number | MFCD04115068 | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Experimental Protocols

Given its structure, a primary application of this compound is to serve as a scaffold. The following protocol details a representative amide coupling reaction, a common subsequent step in a drug discovery workflow.

Protocol: Amide Coupling with a Primary Amine

Objective: To synthesize an N-substituted amide derivative from this compound and a generic primary amine (R-NH₂) using a peptide coupling agent.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).

-

Activation and Coupling: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Analysis:

-

Purification: Purify the resulting crude product via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Analysis: Characterize the final amide product using techniques such as NMR (¹H and ¹³C) and Mass Spectrometry to confirm its structure and purity.

Visualizations: Workflows and Applications

The following diagrams illustrate the role of this compound in a typical synthetic workflow and its application in the development of receptor-specific ligands.

Caption: Synthetic workflow using this compound as a key intermediate.

Caption: Role of the scaffold in developing ligands for neurological receptor targets.[3]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone intermediate for creating diverse libraries of compounds for drug screening. Its utility is particularly pronounced in the field of neuropharmacology.[1]

-

Neurological Disorders: The piperazine moiety is a well-established pharmacophore in many centrally active agents. This building block is frequently used in the synthesis of potential antidepressants and anxiolytics.[1]

-

Receptor Targeting: Derivatives of 1-Boc-piperazine have been integral to synthesizing compounds with dual affinities for dopamine D2 and serotonin 5-HT1A receptors, which are important targets for treating psychiatric disorders.[3]

-

Structure-Activity Relationship (SAR) Studies: The compound's two distinct reactive sites (the de-protectable nitrogen and the carboxylic acid) allow medicinal chemists to systematically modify the structure.[1] This enables the exploration of how different functional groups impact a molecule's binding affinity, selectivity, and pharmacokinetic properties, thereby guiding the optimization of lead compounds.[1][3]

-

Targeted Therapies: As a versatile building block, it contributes to the development of more targeted therapies, which is a key goal in advancing personalized medicine.[1]

References

An In-depth Technical Guide to 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and a plausible synthetic route. While specific experimental data on its biological activity and direct involvement in signaling pathways are limited in publicly available literature, this guide discusses the broader context of piperazine-containing compounds in drug development. The guide also presents predicted spectroscopic data and information on its isomers to offer a comparative analytical perspective.

Introduction

2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, bearing the CAS Number 444582-90-5, is a bifunctional organic molecule incorporating a benzoic acid moiety and a Boc-protected piperazine ring. The strategic placement of the piperazine group at the ortho position of the benzoic acid offers a unique structural scaffold for the synthesis of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection and further functionalization of the piperazine nitrogen, making it a versatile intermediate in multi-step syntheses. Piperazine derivatives are known to exhibit a wide range of biological activities, and this compound serves as a valuable starting material for exploring new chemical entities targeting various therapeutic areas.[1]

Chemical Structure and Properties

The chemical structure of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is characterized by a benzoic acid ring substituted at the C2 position with a 4-(tert-butoxycarbonyl)piperazin-1-yl group.

Molecular Formula: C₁₆H₂₂N₂O₄

Molecular Weight: 306.36 g/mol

Physicochemical Properties

| Property | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid (Predicted) | 3-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[2] | 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid[3] |

| CAS Number | 444582-90-5 | 193818-13-2 | 162046-66-4 |

| Molecular Weight | 306.36 g/mol | 306.36 g/mol | 306.36 g/mol |

| XLogP3 | 2.2 | 2.2 | 2.2 |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 5 | 5 | 5 |

| Rotatable Bond Count | 3 | 3 | 3 |

| Exact Mass | 306.15795719 Da | 306.15795719 Da | 306.15795719 Da |

| Monoisotopic Mass | 306.15795719 Da | 306.15795719 Da | 306.15795719 Da |

| Topological Polar Surface Area | 70.1 Ų | 70.1 Ų | 70.1 Ų |

| Heavy Atom Count | 22 | 22 | 22 |

| Complexity | 411 | 411 | 403 |

Synthesis

A detailed experimental protocol for the synthesis of 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is not explicitly described in the available scientific literature. However, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds, such as the synthesis of 2-(1-(tert-butoxycarbonyl)piperidine-4-yl)benzoic acid.[4] This approach involves the lithiation of a bromo-precursor followed by carboxylation.

Postulated Synthesis Workflow

Caption: Postulated synthesis workflow for the target compound.

Experimental Protocol (Hypothetical)

-

Boc Protection of 1-Bromo-2-(piperazin-1-yl)benzene: To a solution of 1-bromo-2-(piperazin-1-yl)benzene in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). The product, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, can be isolated by standard workup and purification techniques.

-

Lithiation: The protected bromo-precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong lithium base, such as n-butyllithium or lithium diisopropylamide, is added dropwise to facilitate the lithium-halogen exchange, forming the organolithium intermediate.

-

Carboxylation: Gaseous carbon dioxide is bubbled through the solution of the organolithium intermediate, or the solution is poured over dry ice.

-

Workup and Isolation: The reaction is quenched with an aqueous acid solution (e.g., HCl). The desired product, 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid, is then extracted with an organic solvent and purified by crystallization or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid are not available, the following are predicted characteristic signals based on its structure and data from analogous compounds.

¹H NMR

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing splitting patterns consistent with an ortho-disubstituted benzene ring.

-

Piperazine Protons: Two sets of broad signals corresponding to the four methylene groups of the piperazine ring, likely in the range of 3.0-4.0 ppm.

-

Boc Protons: A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to nine protons.

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR

-

Carbonyl Carbons: A signal for the carboxylic acid carbonyl around 165-175 ppm and a signal for the Boc carbonyl around 155 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (110-150 ppm).

-

Piperazine Carbons: Signals for the piperazine methylene carbons in the range of 40-55 ppm.

-

Boc Carbons: Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group around 80 ppm and 28 ppm, respectively.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=O Stretch (Boc group): A strong absorption band around 1680-1700 cm⁻¹.

-

C-N Stretch: Absorptions in the 1200-1350 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the fingerprint region.

Mass Spectrometry

The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 307.16.

Applications in Drug Development

While specific biological data for 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is scarce, its structural motifs are prevalent in a multitude of biologically active compounds. The piperazine ring is a well-established pharmacophore found in drugs with diverse therapeutic applications, including antipsychotic, antihistaminic, and antianginal agents.[5]

The presence of both a carboxylic acid and a protected amine allows this molecule to be used as a versatile linker in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies.[6]

Logical Relationship in Drug Discovery

Caption: Role as a versatile building block in drug discovery.

Conclusion

2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid is a valuable chemical intermediate with considerable potential for the development of novel therapeutics. Its unique substitution pattern and the presence of orthogonally reactive functional groups make it an attractive building block for creating diverse chemical libraries. While there is a need for more extensive research to elucidate its specific biological activities and spectroscopic properties, the information compiled in this guide from related structures provides a solid foundation for researchers and drug development professionals interested in utilizing this compound in their synthetic and medicinal chemistry programs. Future studies are warranted to fully explore the pharmacological potential of derivatives synthesized from this promising scaffold.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | CID 44828726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid | C16H22N2O4 | CID 2795508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 5. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 6. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]

An In-depth Technical Guide to 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development activities by providing key data on its chemical and physical properties, a plausible synthetic route, and its potential biological significance based on the activities of structurally related molecules.

Core Properties

Quantitative data for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester are summarized in the tables below.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |

| Synonyms | tert-butyl 4-(2-carboxyphenyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| CAS Number | 162046-66-4 |

| Melting Point | 50 °C |

| Boiling Point | 476.9 °C at 760 mmHg |

Predicted Properties

| Property | Value |

| pKa | 4.93 ± 0.10 |

| LogP | 2.3 |

| Topological Polar Surface Area | 70.9 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 4 |

Synthesis and Reactivity

The synthesis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester involves the protection of one of the nitrogen atoms of piperazine with a tert-butoxycarbonyl (Boc) group, followed by N-arylation. The Boc group is a crucial element in the synthetic strategy, as it allows for selective functionalization of the piperazine ring.[1]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route for the target compound, based on established methods for the synthesis of N-Boc protected piperazine derivatives.

Caption: General synthetic workflow for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester.

Reactivity of the N-Boc Moiety

The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.[2] This allows for further derivatization at the deprotected nitrogen, making the target compound a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid group on the phenyl ring also provides a handle for further modifications, such as amide bond formation.

Potential Biological Significance

Conceptual Signaling Pathway Involvement

Given the prevalence of piperazine derivatives as ligands for G-protein coupled receptors (GPCRs), it is plausible that 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester or its derivatives could modulate GPCR signaling. The following diagram illustrates a conceptual signaling pathway where a ligand binds to a GPCR, leading to downstream cellular responses.

Caption: Conceptual GPCR signaling pathway for a potential piperazine-based ligand.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester are not explicitly available in published literature. However, a general procedure based on standard organic synthesis techniques is provided below.

Representative Synthesis Protocol

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate

-

To a solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester

-

To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) and 2-fluorobenzoic acid (1.1 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety Information

A formal safety data sheet (SDS) for 1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester is not publicly available. However, based on the SDS for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1-(2-Carboxyphenyl)piperazine-4-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its bifunctional nature, with a Boc-protected piperazine moiety and a carboxylic acid-substituted phenyl ring, allows for diverse chemical modifications. Further research into the pharmacological properties of its derivatives is warranted to explore its full potential in drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The Pivotal Role of 1-Boc-4-(2-carboxyphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-carboxyphenyl)piperazine, a strategically protected bifunctional molecule, has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique structure, incorporating a protected piperazine nitrogen and a reactive carboxylic acid on an aryl ring, offers medicinal chemists a versatile scaffold for generating diverse molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its role in the development of therapeutics, particularly in the areas of neurological disorders and oncology. Detailed experimental protocols, quantitative data, and visualizations of synthetic and biological pathways are presented to facilitate its application in drug discovery and development.

Introduction

The piperazine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs targeting a wide range of biological pathways.[1] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, preventing undesired side reactions in multi-step syntheses.[2] this compound (CAS No: 444582-90-5) further enhances this utility by incorporating a carboxylic acid group, providing an additional handle for derivatization through amide bond formation or esterification. This dual functionality makes it a key building block in the synthesis of novel therapeutics, including potential antidepressants, anxiolytics, and targeted cancer therapies.[3][4]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₄ |

| Molecular Weight | 306.36 g/mol |

| Appearance | White powder |

| Purity | ≥ 97% (HPLC)[3] |

| Storage Conditions | 0-8°C[3] |

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between an aryl halide and the unprotected nitrogen of 1-Boc-piperazine.

Proposed Synthetic Route: Buchwald-Hartwig Amination

A plausible and efficient method for the synthesis involves the coupling of 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) with 1-Boc-piperazine. The use of palladium catalysts with specialized phosphine ligands is critical for achieving high yields.[5][6]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

This protocol is a general representation of the Buchwald-Hartwig amination and should be optimized for the specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., BINAP, 4-10 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 eq.).

-

Reactant Addition: Add 2-halobenzoic acid (1.0 eq.) and 1-Boc-piperazine (1.1-1.2 eq.).

-

Solvent and Reaction: Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add anhydrous toluene or dioxane via syringe. Heat the reaction mixture to 80-110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the catalyst.

-

Purification: Wash the filtrate with a mild aqueous acid (e.g., 1 M HCl) to remove unreacted amine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Quantitative Data (Analogous Reactions)

| Aryl Halide | Amine | Catalyst System | Yield (%) | Reference |

| Aryl Chlorides | Piperazine | Pd(OAc)₂ / Josiphos | 70-97 | [5] |

| Aryl Bromides | Primary Amines | (NHC)Pd(allyl)Cl | 85-99 | [7] |

Key Reactions of this compound

The bifunctional nature of this intermediate allows for a variety of subsequent transformations, primarily focusing on the carboxylic acid moiety.

Amide Bond Formation

The carboxylic acid can be readily coupled with a wide range of primary and secondary amines to form amides. This is a common strategy for linking the piperazine scaffold to other pharmacophores. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose, known for minimizing side reactions and racemization.[8]

References

- 1. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

Exploring Novel Piperazine Derivatives for Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," a core structural motif frequently found in biologically active compounds. The versatility of the piperazine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This technical guide delves into the core of novel piperazine derivatives, exploring their synthesis, biological activities, and mechanisms of action across key therapeutic areas: oncology, infectious diseases, and central nervous system disorders.

Piperazine Derivatives in Oncology: A Case Study of a Vindoline-Piperazine Conjugate

The conjugation of piperazine moieties to natural products has emerged as a promising strategy in the development of novel anticancer agents. A noteworthy example is the synthesis of vindoline-piperazine conjugates, which have demonstrated potent antiproliferative activity.

Quantitative Data Summary: Anticancer Activity

The in vitro anticancer activity of a representative vindoline-piperazine conjugate, Vindoline-Pz 23 , containing a [4-(trifluoromethyl)benzyl]piperazine substituent, was evaluated across a panel of human cancer cell lines. The 50% growth inhibition (GI₅₀) values highlight its potent and broad-spectrum anticancer effects.[1][2][3][4]

| Cell Line | Cancer Type | GI₅₀ (µM) |

| MDA-MB-468 | Breast Cancer | 1.00[1][2][3][4] |

| HOP-92 | Non-Small Cell Lung Cancer | 1.35[1][2][3] |

| KM12 | Colon Cancer | < 10 |

| SF-539 | CNS Cancer | < 10 |

| SK-MEL-5 | Melanoma | < 10 |

| MDA-MB-231/ATCC | Breast Cancer | < 10 |

Experimental Protocol: Synthesis of Vindoline-Piperazine Conjugate (Vindoline-Pz 23)

The synthesis of Vindoline-Pz 23 involves a multi-step process starting from vindoline, a natural alkaloid.[1][2][3][4]

Step 1: Synthesis of 17-(4-bromobutanoyloxy)vindoline

-

To a solution of vindoline (1 mmol) in anhydrous dichloromethane (DCM), add 4-bromobutyric acid (1.2 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 17-(4-bromobutanoyloxy)vindoline.

Step 2: Synthesis of Vindoline-Pz 23

-

Dissolve 17-(4-bromobutanoyloxy)vindoline (1 mmol) and [4-(trifluoromethyl)benzyl]piperazine (1.5 mmol) in DCM.

-

Reflux the reaction mixture for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final compound, Vindoline-Pz 23, by column chromatography.

Signaling Pathway: Inhibition of Tubulin Polymerization

While the precise signaling pathway for this specific vindoline-piperazine conjugate is a subject of ongoing research, Vinca alkaloids, the parent class of vindoline, are well-established inhibitors of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following diagram illustrates this general mechanism.

Piperazine Derivatives in Infectious Diseases: A Focus on Antimycobacterial Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. Piperazine derivatives have shown considerable promise in this area, with several compounds exhibiting potent antimycobacterial activity.

Quantitative Data Summary: Antimycobacterial Activity

A series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates have been synthesized and evaluated for their in vitro antimycobacterial activity. The Minimum Inhibitory Concentration (MIC) values for a representative compound, Pz-Carbamate 6e , are presented below.

| Mycobacterial Strain | MIC (µM) |

| Mycobacterium tuberculosis H37Ra | < 3.80[5] |

| Mycobacterium kansasii DSM 44162 | > 125 |

| Mycobacterium smegmatis ATCC 700084 | > 125 |

| Mycobacterium marinum CAMP 5644 | > 125 |

Experimental Protocol: Synthesis of Pz-Carbamate 6e

The synthesis of 1-[2-hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride (Pz-Carbamate 6e) is a multi-step process.[6]

Step 1: Synthesis of Intermediate Alkyl Carbamate

-

React 3-trifluoromethylaniline with the appropriate chloroformate in the presence of a base to form the corresponding carbamate.

Step 2: Synthesis of 1-(3,4-dichlorophenyl)piperazine

-

This intermediate is commercially available or can be synthesized via standard methods, such as the reaction of 1,2-dichloro-4-nitrobenzene with piperazine followed by reduction of the nitro group.

Step 3: Synthesis of the Final Compound

-

A detailed multi-step synthesis involving the coupling of the carbamate intermediate with a piperazine derivative and subsequent modifications is required. A general representation involves the reaction of an N-arylpiperazine with a suitable electrophile containing the carbamate moiety.

Experimental Workflow: Antimycobacterial Drug Discovery

The discovery and development of new antimycobacterial agents follow a structured workflow, from initial synthesis to biological evaluation.

Piperazine Derivatives in Central Nervous System Disorders: A Look at the Antipsychotic Lurasidone

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, particularly for the treatment of schizophrenia and other psychotic disorders. Lurasidone is a second-generation (atypical) antipsychotic that exemplifies the successful application of the piperazine scaffold in this therapeutic area.

Quantitative Data Summary: Receptor Binding Affinity of Lurasidone

The therapeutic efficacy of Lurasidone is attributed to its high affinity for dopamine D₂ and serotonin 5-HT₂ₐ receptors.[7][8][9][10][11][12][13] Its binding affinities (Ki) for various neurotransmitter receptors are summarized below. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D₂ | 1.68[11][12] |

| Serotonin 5-HT₂ₐ | 2.03[11][12] |

| Serotonin 5-HT₇ | 0.49[11][12] |

| Serotonin 5-HT₁ₐ | 6.75[11][12] |

| Adrenergic α₂C | 10.8[10][11][12] |

| Adrenergic α₁ | 48[10][11][12] |

| Histamine H₁ | >1000[10][11][12] |

| Muscarinic M₁ | >1000[10][11][12] |

Experimental Protocol: Industrial Synthesis of Lurasidone

The industrial synthesis of Lurasidone is a complex process involving several key intermediates.[14][15][16]

Step 1: Synthesis of (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 4)

-

This intermediate is prepared through a multi-step synthesis, typically starting from (1R,2R)-cyclohexane-1,2-diyldimethanol.

-

The diol is converted to a dimesylate.

-

The dimesylate is then reacted with 3-(piperazin-1-yl)benz[d]isothiazole in the presence of a base to form the desired quaternary ammonium salt.

Step 2: Synthesis of (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 5)

-

This intermediate is synthesized from the Diels-Alder reaction of cyclopentadiene and maleimide, followed by subsequent chemical transformations.

Step 3: Condensation to Form Lurasidone

-

Intermediate 4 and Intermediate 5 are suspended in a suitable solvent such as toluene.

-

An inorganic base, for example, potassium carbonate, is added to the suspension.

-

The reaction mixture is heated at an elevated temperature (e.g., 105°C) for several hours.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and water is added to separate the phases.

-

The organic phase is concentrated, and Lurasidone is isolated as its hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol.

Signaling Pathway: Dopamine and Serotonin Receptor Antagonism

Lurasidone's antipsychotic effects are primarily mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors in the brain.[7][8][9][17][18] This dual antagonism helps to alleviate both the positive and negative symptoms of schizophrenia.

Conclusion

The piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of novel therapeutic agents. The examples highlighted in this guide underscore the broad applicability of piperazine derivatives in addressing a wide range of diseases. Future research in this area will undoubtedly lead to the development of new and improved medicines with enhanced efficacy and safety profiles. The strategic incorporation and modification of the piperazine ring will remain a key approach for medicinal chemists aiming to tackle complex therapeutic challenges.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Novel Piperazine Derivatives of Vindoline as Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Lurasidone for schizophrenia | MDedge [mdedge.com]

- 10. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 11. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]

- 12. cambridge.org [cambridge.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Lurasidone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 16. EP3057966B1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 17. Lurasidone (Latuda): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

1-Boc-4-(2-carboxyphenyl)piperazine for biochemical research

An In-depth Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine for Biochemical Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for the synthesis of biologically active compounds. This document details its role in the development of high-affinity ligands for various pharmacological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant workflows and pathways.

Core Properties and Synthetic Utility

This compound, with the IUPAC name 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid, is a bifunctional molecule widely used in medicinal chemistry. Its structure incorporates a Boc-protected piperazine for subsequent amine chemistry and a carboxylic acid on a phenyl ring, ideal for amide bond formation. This makes it a valuable scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.[1]

Key Structural Features:

-

Boc-Protected Piperazine: The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing a secondary amine for further functionalization.

-

Carboxyphenyl Group: The carboxylic acid moiety is a versatile handle for coupling with various amines using standard peptide coupling reagents (e.g., EDC, HOBt), forming a stable amide linkage.

The primary utility of this compound is as a building block. The general workflow for its use in synthesizing a diverse library of molecules for screening is depicted below.

Caption: General workflow for library synthesis.

Applications in Drug Discovery

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).[1] this compound is a key starting material for synthesizing ligands for dopamine, serotonin, and sigma receptors.

Dopamine D2 and D3 Receptor Ligands

Dopamine D2 and D3 receptors are important targets for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[2][3] Arylpiperazine derivatives are known to exhibit high affinity for these receptors.[4] By coupling this compound with various amines, novel ligands with high affinity and selectivity can be developed.[2][5]

Quantitative Data: Dopamine Receptor Affinity

The following table summarizes binding affinities (Ki, in nM) for a series of novel dopamine D2/D3 receptor ligands synthesized using an arylpiperazine core, demonstrating the potency that can be achieved with this scaffold.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |

| 3a | 7522 | 1413 | 5.3 |

| 3e | 349 | 96 | 3.6 |

| 6d | 10 | 0.8 | 12.5 |

| 7e | 1.8 | 0.15 | 12 |

Data adapted from studies on N-phenylpiperazine analogs.[6]

The logical relationship for developing selective dopamine receptor ligands is illustrated below.

Caption: Logic for developing selective ligands.

Sigma-1 (σ1) Receptor Antagonists

The σ1 receptor is a unique intracellular protein implicated in pain modulation, making it a promising target for novel analgesics.[7][8] Benzylpiperazine derivatives have been successfully developed as potent σ1 receptor antagonists.[7] The synthesis of these compounds can be achieved by utilizing the piperazine core derived from intermediates like this compound.

Quantitative Data: Sigma Receptor Affinity

The table below shows the binding affinities for a series of benzylpiperazine derivatives, highlighting their high affinity for the σ1 receptor and selectivity over the σ2 subtype.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | σ2/σ1 Selectivity Ratio |

| 8 | 4.3 | 1860 | 432 |

| 15 | 1.6 | 1418 | 886 |

| 24 | 4.5 | 1905 | 423 |

| Haloperidol | 3.2 | 19.3 | 6 |

Data adapted from a study on benzylpiperazine derivatives as σ1 receptor ligands.[7]

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a serine hydrolase that degrades endocannabinoids like anandamide.[9] Inhibiting FAAH increases endocannabinoid levels, offering therapeutic potential for pain, anxiety, and inflammation.[10][11] Piperazine and piperidine ureas are potent irreversible inhibitors of FAAH.[9][12] The piperazine-carboxamide scaffold is a key feature of many FAAH inhibitors, which can be synthesized from this compound.[11]

Quantitative Data: FAAH Inhibition

The following data represents the inhibitory activity of piperazine-based compounds against FAAH.

| Compound | FAAH IC50 (nM) |

| PF-750 | 16.2 |

| JNJ1661010 | 33 |

| URB597 | 4.6 |

Data adapted from studies on covalent inhibitors of FAAH and FAAH modulators.[9][13]

The signaling pathway affected by FAAH inhibition is outlined below.

Caption: FAAH inhibition signaling pathway.

Experimental Protocols

General Synthesis: Amide Coupling

This protocol describes a standard procedure for coupling this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Target amine (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add EDC, HOBt, and DIPEA to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Add the target amine to the reaction mixture.

-

Stir at room temperature for 12-18 hours.

-

Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

General Synthesis: Boc Deprotection

This protocol details the removal of the Boc protecting group.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA (20% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor reaction completion by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final amine.

Radioligand Binding Assay for Dopamine Receptors

This protocol is for determining the binding affinity of synthesized compounds at human D2 and D3 dopamine receptors.[4]

Materials:

-

HEK cells stably expressing human D2 or D3 receptors.

-

[³H]Spiperone (radioligand)

-

Synthesized test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Haloperidol (for non-specific binding)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from the transfected HEK cells.

-

In a 96-well plate, incubate the cell membranes (20-25 µg of protein) with a fixed concentration of [³H]Spiperone (e.g., 0.2 nM).[4]

-

Add varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).

-

For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).

-

Incubate the plates at room temperature for 120 minutes.[4]

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate Ki values from the IC50 values (determined from competitive binding curves) using the Cheng-Prusoff equation.

This guide demonstrates the significant potential of this compound as a foundational element in the design and synthesis of novel, high-affinity ligands for critical CNS targets. The provided data and protocols offer a solid starting point for researchers aiming to explore the chemical space around the arylpiperazine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of 1-Boc-4-(2-carboxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1-Boc-4-(2-carboxyphenyl)piperazine (CAS No. 444582-90-5), a key intermediate in pharmaceutical research and medicinal chemistry.[1] Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This document consolidates data from various safety data sheets for the compound and structurally related materials.

Section 1: Product Identification and Properties

-

Chemical Name: 2-[4-(tert-butoxycarbonyl)-1-piperazinyl]benzoic acid

-

Synonyms: this compound

-

CAS Number: 444582-90-5[2]

-

Molecular Formula: C₁₆H₂₂N₂O₄

-

Appearance: Typically a solid or powder.

Section 2: Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on data for the compound and related piperazine derivatives, the following hazards are identified:

GHS Hazard Statements:

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

-

H317: May cause an allergic skin reaction.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Precautionary Statements Summary: A comprehensive list of precautionary statements is provided in the table below.

| Category | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling.[3] | |

| P270 | Do not eat, drink or smoke when using this product.[3] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| P342+P311 | If experiencing respiratory symptoms: Call a POISON CENTER/doctor.[8] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up.[3] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Section 3: First-Aid Measures

Immediate medical attention is required in case of significant exposure. Show the safety data sheet to the attending physician.

First-Aid Workflow for Exposure

Caption: First-aid response workflow following exposure.

Section 4: Handling and Storage

Experimental Protocol for Safe Handling:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][10] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[9] Avoid contact with skin.[3]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][11]

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands and face thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

Storage Conditions:

-

Keep the container tightly closed.[3]

-

Protect from moisture, air, and light.[3]

-

Store under an inert atmosphere if possible.[9]

Chemical Incompatibility Logic

Caption: Logical diagram of chemical incompatibilities.

Section 5: Accidental Release Measures

Methodology for Spill Containment and Cleanup:

-

Personal Precautions: Wear appropriate PPE as described in Section 4.[10] Evacuate unnecessary personnel from the area.[7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3]

-

Containment and Cleaning:

Section 6: Toxicological and Ecotoxicological Information

Summary of Toxicological Data: While specific quantitative toxicological data for this compound is limited in the public domain, data from related piperazine compounds indicates moderate acute toxicity upon ingestion, inhalation, and dermal contact.[3]

-

Sensitization: May cause allergic skin and respiratory reactions.[3][12]

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[3]

Ecotoxicological Data: Specific data is not readily available. However, related compounds can be harmful to aquatic life.[3] Avoid release into the environment.[3][7]

Section 7: Disposal Considerations

Waste Disposal Protocol:

-

Classification: This material should be treated as hazardous waste.

-

Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[9] Disposal must be in accordance with all applicable federal, state, and local regulations. Do not empty into drains.[13]

This technical guide is intended for informational purposes for trained professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the supplier. Always refer to the supplier-specific SDS for the most accurate and complete information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 444582-90-5 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.de [fishersci.de]

- 5. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to 1-Boc-4-(2-carboxyphenyl)piperazine for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-carboxyphenyl)piperazine is a versatile building block in medicinal chemistry, playing a crucial role as a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its structure, featuring a piperazine core with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group and the other substituted with a carboxyphenyl group, offers synthetic chemists a powerful tool for creating complex molecules with therapeutic potential. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, synthetic applications, and its role in the development of targeted therapies, particularly those aimed at the central nervous system (CNS).

Commercial Availability

A range of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers.

| Supplier | Website | Notes |

| Chem-Impex | --INVALID-LINK-- | Offers the compound with a purity of ≥ 97% (HPLC). |

| Sigma-Aldrich | --INVALID-LINK-- | Provides the compound with a purity of 95%. |

| Fluorochem | --INVALID-LINK-- | Lists various piperazine derivatives. |

| ChemicalBook | --INVALID-LINK-- | A platform to connect with multiple suppliers.[2] |

| Vibrant Pharma Inc. | --INVALID-LINK-- | Offers related piperazine derivatives.[3] |

| Ottokemi | --INVALID-LINK-- | Supplier of various chemical reagents.[4] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 444582-90-5 | [1] |

| Molecular Formula | C₁₆H₂₂N₂O₄ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 95-97% (HPLC) | [1][5] |

| Melting Point | 165 °C | [6] |

| Boiling Point (Predicted) | 458.9 ± 40.0 °C | [6] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 3.93 ± 0.36 | [6] |

| Storage Conditions | 0-8°C | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and dimethylformamide. Low solubility in water.[7] |

Synthetic Applications and Experimental Protocols

This compound is a valuable intermediate in the synthesis of complex molecules, most notably in the development of ligands for serotonin receptors. The Boc-protected nitrogen allows for selective reactions at the carboxylic acid functionality, primarily through amide bond formation.

General Synthetic Workflow

The general workflow for utilizing this compound in synthesis involves the coupling of the carboxylic acid with a desired amine, followed by the deprotection of the Boc group to allow for further functionalization if required.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 444582-90-5 [chemicalbook.com]